![molecular formula C12H11NO4S B280837 ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID](/img/structure/B280837.png)
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID
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Overview
Description
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is a chemical compound that belongs to the class of N-aryl glycines. It is characterized by the presence of a naphthyl group attached to the sulfonyl moiety, which is further connected to the glycine molecule. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and photopolymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID typically involves the reaction of 1-naphthylsulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 1-naphthylsulfonyl chloride and glycine.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : ((1-Naphthylsulfonyl)amino)acetic acid serves as a lead compound in the development of new drugs targeting metabolic disorders and infections. Its unique structure allows for modifications that can enhance therapeutic efficacy.
- Protease Inhibition : The compound has been investigated for its potential to inhibit proteases, which play critical roles in various biological processes. This inhibition can be useful in treating diseases where protease activity is dysregulated.
-
Biochemical Research
- Protein Interaction Studies : Research indicates that this compound can bind effectively to certain proteins, influencing their activity. This property is valuable for studying enzyme kinetics and thermodynamics.
- Non-Canonical Amino Acids : The compound's structure allows it to be utilized as a non-canonical amino acid in proteomics research, enabling novel insights into protein structure and function.
Interaction Studies
Studies focusing on the interaction of this compound with biological macromolecules highlight its binding affinity with various targets:
- Enzyme Interactions : The compound has shown potential in altering the activity of enzymes involved in metabolic pathways, which may lead to new therapeutic strategies.
- Binding Affinity : Interaction studies demonstrate that this compound exhibits significant binding affinity towards specific proteins, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID involves its ability to act as a photoinitiator. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. The molecular targets include:
Photoinitiation: The naphthyl group absorbs light and undergoes a photochemical reaction to produce radicals.
Polymerization: The generated radicals initiate the polymerization of monomers, leading to the formation of polymers.
Comparison with Similar Compounds
Similar Compounds
N-(1-Pyrenyl)glycine: Another N-aryl glycine with a pyrenyl group instead of a naphthyl group.
N-Phenylglycine: A simpler N-aryl glycine with a phenyl group.
Uniqueness
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is unique due to its naphthyl group, which provides distinct photochemical properties. This makes it particularly effective as a photoinitiator in polymerization reactions, offering advantages over other similar compounds in terms of efficiency and versatility .
Properties
Molecular Formula |
C12H11NO4S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
InChI Key |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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